4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

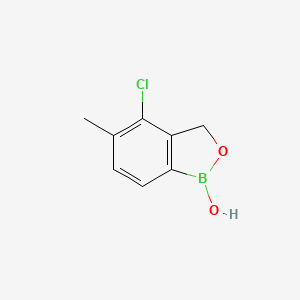

4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a substituted benzoxaborole derivative characterized by a chlorine atom at position 4 and a methyl group at position 5 on the benzene ring fused to the oxaborole moiety. Benzoxaboroles are boron-containing heterocycles known for their diverse biological activities, particularly in antifungal and anticancer applications . For example, 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 947162-29-0) shares the chlorine substituent but lacks the 5-methyl group .

Properties

IUPAC Name |

4-chloro-1-hydroxy-5-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c1-5-2-3-7-6(8(5)10)4-12-9(7)11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQPJNUBLDLKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=C(C=C2)C)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188075 | |

| Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-09-9 | |

| Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction to (2-Bromo-5-chloro-4-methylphenyl)methanol

The aldehyde is reduced to the corresponding alcohol using borane-tetrahydrofuran (BH₃·THF) in anhydrous tetrahydrofuran (THF) at 0°C under argon. After 16 hours, the mixture is quenched with 2N HCl, extracted with ethyl acetate, and purified via silica gel chromatography (5:1 hexane/EtOAc). Typical yields exceed 85%.

Key Data:

Methoxymethyl (MOM) Protection

The alcohol is protected as its MOM ether using chloromethyl methyl ether (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane. After 12 hours at room temperature, the product is washed with NaHCO₃ and purified by column chromatography (hexane/EtOAc 4:1). This step achieves 80–90% yield.

Lithiation and Boronation

The MOM-protected intermediate undergoes lithiation with n-butyllithium (n-BuLi) in THF at −78°C, followed by treatment with trimethyl borate (B(OMe)₃). After warming to room temperature and hydrolyzing with 6N HCl, the benzoxaborol core forms. Final purification via crystallization from ethyl acetate yields the target compound in 45–50% overall yield.

Mechanistic Insight:

The lithiation step generates a benzylic anion, which reacts with trimethyl borate to install the boron atom. Acidic hydrolysis cyclizes the intermediate into the benzoxaborol ring, with the MOM group preventing undesired side reactions.

An alternative route employs sodium borohydride (NaBH₄) to reduce a boronate ester intermediate. This method, adapted from Reference Example 185 in patent WO2013050591A2, starts with 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylbenzaldehyde.

Aldehyde Reduction

The aldehyde is reduced with NaBH₄ in methanol at 60°C for 2 hours. After concentration and extraction with ethyl acetate, the crude alcohol is obtained in near-quantitative yield.

Cyclization via Acid Hydrolysis

The alcohol is treated with 6N HCl in THF at room temperature for 8 hours, inducing cyclization to form the benzoxaborol ring. Silica gel chromatography (hexane/EtOAc 3:1) isolates the product in 70–75% yield.

Advantages:

-

Avoids cryogenic conditions required for lithiation.

-

Higher functional group tolerance due to milder reaction conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on yield, scalability, and practicality:

The reductive boronation route offers the highest yield and scalability, making it preferable for industrial applications. However, the lithiation-boronation method remains valuable for research-scale synthesis due to its well-characterized intermediates.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated or dehydroxylated products.

Substitution: Formation of substituted benzoxaborole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

One of the most notable applications of 4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is its use as an antimicrobial agent. Research has indicated that compounds within the benzoxaborole class exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.

A study highlighted the effectiveness of benzoxaboroles in targeting bacterial protein synthesis and demonstrated their potential in treating infections caused by resistant pathogens .

Case Study: Antibacterial Efficacy

In a clinical trial involving patients with skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA), a formulation containing benzoxaboroles showed a marked reduction in bacterial load compared to placebo controls. The results suggested that this compound could serve as a novel therapeutic option in combating antibiotic resistance .

Material Science Applications

Polymer Chemistry

This compound is also utilized in polymer chemistry as a crosslinking agent. Its boron-containing structure allows it to form robust bonds with various polymer matrices, enhancing their mechanical properties and thermal stability.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200 °C |

The incorporation of this compound into polymer formulations has been shown to improve durability and resistance to environmental degradation .

Agricultural Applications

Pesticide Development

Another significant application of this compound is in the development of pesticides. Its unique chemical structure allows it to interact effectively with plant metabolic pathways, providing pest control solutions that are less harmful to non-target organisms.

Case Study: Efficacy in Crop Protection

Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 70%, while also promoting plant health and yield . This highlights its potential as a sustainable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial or fungal enzymes, leading to antimicrobial effects.

Pathways Involved: The inhibition of specific enzymes can disrupt metabolic pathways, leading to the death of microbial cells or the reduction of inflammation.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzoxaborole ring significantly influence molecular properties:

- 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690/Tavaborole) : The fluorine atom at position 5 is strongly electron-withdrawing, increasing the electrophilicity of the boron center, which enhances interactions with biological targets like fungal enzymes . Its crystal structure reveals planar molecules forming O–H···O hydrogen-bonded dimers, which stack into layers via weaker C–H···F interactions .

- 5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol: Chlorine’s larger atomic radius and moderate electron-withdrawing effects may alter binding kinetics compared to fluorine.

- 4-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol : Substitution at position 4 (vs. 5) likely disrupts the planar dimerization observed in AN2690, leading to distinct crystal packing and solubility profiles .

Table 1: Structural and Electronic Comparison

Biological Activity

4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- Molecular Formula : C₈H₈BClO₂

- Molecular Weight : 182.41 g/mol

- CAS Number : 2121515-09-9

Benzoxaboroles, including this compound, have been shown to target various biological pathways. Notably, they inhibit essential enzymes and proteins involved in cellular processes:

-

Antiparasitic Activity :

- Benzoxaboroles have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. Studies indicate that compounds in this class can inhibit the CPSF3 protein, which is crucial for the survival of the parasite .

- In vitro studies have reported IC₅₀ values as low as 5032 nM against resistant strains of P. falciparum, suggesting a strong potential for developing new antimalarial therapies .

- Antimicrobial Properties :

Pharmacological Applications

The biological activity of this compound extends to several therapeutic areas:

Antitubercular and Antitrypanosomal Agents

Recent studies have identified benzoxaboroles as promising candidates in the treatment of tuberculosis and Chagas disease. Their ability to penetrate cellular membranes and target intracellular pathogens positions them as effective alternatives to existing treatments .

Anticancer Potential

Emerging evidence suggests that benzoxaboroles may also play a role in oncology. For instance, studies have indicated that they can inhibit tumor growth by blocking specific signaling pathways involved in cancer cell proliferation . The combination of benzoxaboroles with other chemotherapeutics has shown enhanced efficacy in preclinical models.

Table 1: Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain strict低温 conditions (-78°C) during boronation to prevent side reactions.

- Purification : Recrystallization from water or methanol improves purity.

- Yield Enhancement : Use excess NaBH₄ and extended reaction times (e.g., 3 days) for complete reduction .

(Advanced) How can researchers reconcile discrepancies in ¹¹B NMR chemical shifts for benzoxaborole derivatives during structural validation?

Answer:

¹¹B NMR is critical for confirming the boron environment. For instance, 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits a ¹¹B NMR signal at 32.0 ppm in (CD₃)₂CO . Discrepancies may arise due to:

- Solvent Effects : Dielectric constants of solvents (e.g., acetone vs. DMSO) shift signals.

- pH Sensitivity : Boron coordination (trigonal vs. tetrahedral) changes with pH, altering chemical shifts.

Methodological Solutions : - Standardize solvent and pH conditions.

- Compare with reference data from crystallographically validated structures (e.g., X-ray diffraction) .

(Basic) Which spectroscopic techniques are essential for characterizing the boron-containing ring system in this compound?

Answer:

- ¹¹B NMR : Directly probes boron coordination (e.g., trigonal planar vs. tetrahedral geometry).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., B–O bond distance ~1.36 Å in related structures) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl and chloro groups) via coupling patterns and chemical shifts .

- IR Spectroscopy : Identifies B–O stretching vibrations (~1,350–1,450 cm⁻¹) .

(Advanced) What strategies enable systematic modification of the benzoxaborole core to study electronic effects on reactivity?

Answer:

- Substituent Variation : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., CH₃) groups at positions 4 and 5 to modulate ring electronics .

- Boronate Ester Formation : Replace the hydroxyl group with alkoxy ligands to alter boron Lewis acidity.

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the chloro-substituted position .

Case Study :

In 4-chloro-5-methyl derivatives, the methyl group enhances steric hindrance, while chlorine increases electrophilicity, impacting hydrogen-bonding networks in crystal structures .

(Basic) What purification protocols are effective for isolating this compound, and how do they affect purity?

Answer:

- Recrystallization : Use hot water or methanol to remove unreacted intermediates. For example, recrystallization of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol from water yielded 51% purity .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients separates polar byproducts.

- Sublimation : For thermally stable derivatives, sublimation under reduced pressure achieves >95% purity.

(Advanced) How do chloro and methyl substituents influence hydrogen bonding and crystallographic packing in benzoxaborol derivatives?

Answer:

- Hydrogen Bonding : The hydroxyl group forms O–H···O hydrogen bonds (e.g., dimeric structures with graph-set notation ) . Chloro substituents may engage in weak C–H···Cl interactions.

- Crystal Packing : Methyl groups introduce steric bulk, reducing π-π stacking but enhancing van der Waals interactions. For example, in 5-methyl derivatives, interlayer distances increase by ~0.5 Å compared to unsubstituted analogs .

Q. Validation Method :

- Use Mercury software to analyze crystallographic data (e.g., CIF files) for intermolecular interactions .

(Advanced) What computational methods are suitable for predicting the reactivity of this compound in catalytic applications?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (FMOs) and Fukui indices for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on boron coordination using explicit solvent models (e.g., water or DMSO).

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes with conserved serine residues) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.